Sodium bis(2-methoxyethoxy)aluminum hydride (CAS 22722-98-1), commercially recognized as Red-Al®, Vitride®, or SDMA, is a highly versatile alkoxy-substituted aluminohydride reducing agent . Typically supplied as a stable ≥60 wt% solution in toluene, it delivers potent hydride-transfer capabilities comparable to lithium aluminum hydride (LiAlH4) but with fundamentally altered solubility and safety profiles [1]. By incorporating 2-methoxyethoxy ligands, the reagent achieves excellent solubility in aromatic hydrocarbons and remarkable thermal stability up to 205 °C, making it a premier choice for industrial-scale reductions of esters, amides, lactams, and nitriles where strict anhydrous ether environments are hazardous or impractical [1].
Substituting Sodium bis(2-methoxyethoxy)aluminum hydride with generic in-class alternatives like Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminium Hydride (DIBAL-H) frequently compromises process safety, scalability, and yield [1]. LiAlH4 is a highly pyrophoric solid that reacts explosively with ambient moisture, necessitating strict inert-atmosphere engineering controls and limiting solvent choices to highly flammable ethers like THF [1]. Furthermore, aqueous quenching of LiAlH4 generates intractable aluminum hydroxide emulsions that severely complicate product isolation [1]. Conversely, while DIBAL-H is soluble in aprotic solvents, it typically requires cryogenic conditions (e.g., -78 °C) to maintain chemoselectivity [1]. SDMA circumvents these limitations by offering non-pyrophoric handling, ambient-to-reflux temperature tolerance, and solubility in standard aromatic hydrocarbons, rendering it non-interchangeable for safe and efficient large-scale manufacturing.
Unlike standard aluminohydrides, Sodium bis(2-methoxyethoxy)aluminum hydride exhibits exceptional thermal resilience, allowing reductions to be conducted in refluxing aromatic solvents. Quantitative comparisons show that while LiAlH4 begins to decompose at temperatures above 125 °C [1], SDMA remains thermally stable up to 205 °C [2]. This expanded thermal window enables the successful reduction of highly sterically hindered or unreactive functional groups that require elevated temperatures, without risking catastrophic reagent degradation or hazardous gas evolution.
| Evidence Dimension | Thermal decomposition threshold |
| Target Compound Data | Stable up to 205 °C |
| Comparator Or Baseline | LiAlH4 (Decomposes >125 °C) |
| Quantified Difference | 80 °C higher thermal stability threshold |
| Conditions | Neat or in high-boiling aromatic solvents (e.g., toluene, xylene) |
Procurement of SDMA allows manufacturers to safely execute high-activation-energy reductions in refluxing toluene that would cause dangerous decomposition if attempted with LiAlH4.
The incorporation of 2-methoxyethoxy ligands drastically alters the solubility profile of the aluminate complex. SDMA is highly soluble in aromatic hydrocarbons and is commercially supplied as a stable 60-70 wt% solution in toluene [1]. In stark contrast, LiAlH4 is completely insoluble in aliphatic and aromatic hydrocarbons, restricting its use to highly flammable and volatile ethers such as THF or diethyl ether [2]. This fundamental solubility advantage eliminates the need for hazardous ether solvents in large-scale reactors, directly streamlining industrial workflows.
| Evidence Dimension | Solubility in aromatic hydrocarbons |
| Target Compound Data | Highly soluble (supplied as 60-70 wt% in toluene) |
| Comparator Or Baseline | LiAlH4 (Insoluble in aromatic hydrocarbons) |
| Quantified Difference | Complete solubility vs. insolubility in toluene |
| Conditions | Standard industrial solvent systems at ambient temperature |
Enables the use of safer, cheaper, and less volatile aromatic solvents, directly lowering facility safety requirements and solvent costs during scale-up.
The attenuated reactivity of SDMA compared to unhindered aluminohydrides provides superior chemoselectivity in complex pharmaceutical syntheses. In the targeted reduction of complex lactams (e.g., intermediate 170 en route to the API (S,S)-Reboxetine), SDMA achieved a product yield of 75% [1]. Conversely, the use of LiAlH4 in ether or THF produced yields of less than 35% due to over-reduction and poor functional group tolerance [1]. Furthermore, SDMA simplifies the post-reaction workup by minimizing the formation of intractable aluminum emulsions that commonly trap products when using LiAlH4.
| Evidence Dimension | Product yield in complex lactam reduction |
| Target Compound Data | 75% yield |
| Comparator Or Baseline | LiAlH4 (<35% yield) |
| Quantified Difference | >40% absolute yield improvement |
| Conditions | Reduction of lactam intermediate en route to (S,S)-Reboxetine |
Justifies the selection of SDMA over generic LiAlH4 by more than doubling the yield of high-value, late-stage pharmaceutical intermediates.
The structural modification of the aluminohydride core with alkoxy groups critically mitigates its extreme reactivity with oxygen and atmospheric moisture. SDMA is non-pyrophoric, stable to dry air, and does not self-ignite even in moist air or oxygen-rich environments [1]. Conversely, solid LiAlH4 is highly pyrophoric and reacts violently or explosively upon contact with ambient moisture [2]. This stark difference in safety profiles drastically reduces the need for stringent inert-atmosphere engineering controls during reagent transfer and reactor charging.
| Evidence Dimension | Auto-ignition / Pyrophoricity in air |
| Target Compound Data | Non-pyrophoric; does not self-ignite in moist air |
| Comparator Or Baseline | LiAlH4 (Highly pyrophoric; reacts violently with moisture) |
| Quantified Difference | Complete elimination of pyrophoric hazard |
| Conditions | Ambient atmospheric exposure during reagent transfer |
Drastically reduces the engineering controls, specialized PPE, and inert-atmosphere infrastructure required for procurement and handling.
Driven by its superior chemoselectivity and high yields in complex lactam reductions (e.g., yielding 75% vs <35% for LiAlH4), SDMA is the reagent of choice for late-stage API synthesis [1]. Its solubility in toluene allows for seamless integration into existing industrial scale-up workflows without the hazards of ether solvents.
Because SDMA is thermally stable up to 205 °C, it is uniquely suited for the reduction of sterically hindered or highly stable functional groups that require elevated activation energies [2]. These reactions can be safely conducted in refluxing toluene or xylene, a process that would cause catastrophic decomposition if attempted with LiAlH4.
The modified reactivity of the alkoxy-aluminate complex makes SDMA highly effective for the stereoselective reduction of propargylic alcohols to their corresponding (E)-allylic alcohols [2]. The reagent provides excellent diastereomeric control without the over-reduction risks associated with unhindered aluminohydrides.
SDMA is utilized as a catalyst and reducing agent in the ring-opening polymerization of cyclic compounds and the crosslinking of polyvinylsilanes . Its liquid form and compatibility with non-polar aromatic solvents make it ideal for polymer formulations where solid suspensions or ether solvents would disrupt the matrix.
Flammable;Corrosive;Irritant